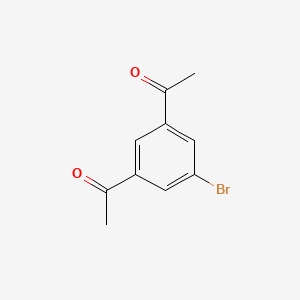

1-(3-Acetyl-5-bromophenyl)ethanone

CAS No.: 120173-42-4

Cat. No.: VC16561603

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120173-42-4 |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | 1-(3-acetyl-5-bromophenyl)ethanone |

| Standard InChI | InChI=1S/C10H9BrO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |

| Standard InChI Key | NADWSIVMXBJLPV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)Br)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central benzene ring with acetyl (-COCH) and bromine (-Br) substituents at the 3- and 5-positions, respectively. This arrangement creates a para-diacetyl configuration interrupted by bromine, conferring distinct electronic and steric properties. The IUPAC name 1-(3-acetyl-5-bromophenyl)ethanone reflects this substitution pattern, while its canonical SMILES representation is .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.08 g/mol |

| InChI Key | NADWSIVMXBJLPV-UHFFFAOYSA-N |

| XLogP3-AA | 2.7 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Reaction Pathways

Friedel-Crafts Acylation

The primary synthesis route involves Friedel-Crafts acylation of bromobenzene derivatives. For example, 4-bromophenol undergoes acetylation with acetic anhydride in the presence of anhydrous sodium acetate to form intermediates like 4-bromophenyl acetate . Subsequent Fries rearrangement catalyzed by AlCl generates 1-(5-bromo-2-hydroxyphenyl)ethanone, a precursor for further functionalization .

Bromination Strategies

Electrophilic bromination introduces the second bromine atom at the 5-position. Using reagents like Br/FeBr or N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity. Comparative studies with 1-(3-bromophenyl)ethanone (CAS 2142-63-4) highlight the challenges of achieving para-substitution in polyhalogenated systems .

Table 2: Representative Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Acetylation of 4-bromophenol | AcO, NaOAc, 110°C | 78% |

| 2 | Fries rearrangement | AlCl, 150°C, 2h | 65% |

| 3 | Bromination | NBS, CCl, 40°C | 52% |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum exhibits strong absorption bands at 1685 cm (C=O stretching of acetyl groups) and 670 cm (C-Br vibration), confirming functional group integrity . The absence of O-H stretches above 3200 cm rules out phenolic byproducts.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-d): δ 2.65 (s, 6H, 2×COCH), 7.58 (d, J=2.4 Hz, 1H, Ar-H), 8.12 (d, J=2.4 Hz, 2H, Ar-H) .

-

C NMR: δ 26.8 (COCH), 122.1 (C-Br), 136.4–142.7 (aromatic carbons), 202.1 (C=O) .

Applications in Pharmaceutical Development

Materials Science Applications

In polymer chemistry, the bromine substituent facilitates cross-linking reactions, while the acetyl groups participate in condensation polymerization. Recent studies explore its use in photoresist materials for semiconductor manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume